4-Fluoro-N-prop-2-ynylbenzamide
Description
4-Fluoro-N-prop-2-ynylbenzamide is a fluorinated benzamide derivative characterized by a fluorine atom at the para position of the benzene ring and a propargyl (prop-2-ynyl) group attached to the amide nitrogen. The fluorine substituent enhances metabolic stability and bioavailability, while the propargyl group may offer unique reactivity, such as participation in click chemistry or modulation of pharmacokinetic properties .
Below, we systematically compare its properties with analogous compounds.
Properties
IUPAC Name |
4-fluoro-N-prop-2-ynylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h1,3-6H,7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBDZSMRZFFVBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231640 | |
| Record name | 4-Fluoro-N-prop-2-ynylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82225-36-3 | |
| Record name | 4-Fluoro-N-2-propyn-1-ylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82225-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 4-fluoro-N-prop-2-ynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082225363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluoro-N-prop-2-ynylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-N-prop-2-ynylbenzamide typically involves the reaction of 4-fluorobenzoyl chloride with propargylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods: Industrial production of 4-Fluoro-N-prop-2-ynylbenzamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-N-prop-2-ynylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-Fluoro-N-prop-2-ynylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Fluoro-N-prop-2-ynylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The prop-2-ynyl group and the fluorine atom play crucial roles in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Substituent Variations
Halogen Substitutions :
- 4-Bromo-N-(2-nitrophenyl)benzamide (): Features a bromine atom at the para position. The nitro group at the ortho position introduces steric hindrance, affecting conformational flexibility compared to the fluorine in 4-Fluoro-N-prop-2-ynylbenzamide.
- 4-Chloro Derivatives () : Chlorine’s intermediate electronegativity between fluorine and bromine balances lipophilicity and electronic effects. For example, N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () exhibits fluorescence properties, suggesting fluorinated analogs like 4-Fluoro-N-prop-2-ynylbenzamide may similarly display tunable spectroscopic behavior .
Amide Nitrogen Modifications :
- N-Methyl and N-Isopropyl Groups () : Substitutions like methyl (e.g., 4-fluoro-N-methylbenzamide in ) reduce steric bulk, enhancing solubility, while isopropyl (e.g., 4-isopropoxy-N-phenylbenzamide in ) increases hydrophobicity. The propargyl group in 4-Fluoro-N-prop-2-ynylbenzamide introduces alkyne functionality, enabling conjugation reactions absent in these analogs.
- Aromatic and Heterocyclic Attachments (): Compounds like N-{(1Z)-3-[(4-Fluorobenzyl)amino]-1-[5-(4-methylphenyl)-2-furyl]benzamide () incorporate extended aromatic systems, which may enhance π-π stacking interactions in biological targets. The propargyl group’s linear geometry offers distinct spatial arrangements compared to bulkier substituents.
Physical and Spectroscopic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
